molecular formula C6H11N3 B13524767 2-(1H-Pyrazol-3-yl)propan-2-amine

2-(1H-Pyrazol-3-yl)propan-2-amine

Cat. No.: B13524767
M. Wt: 125.17 g/mol
InChI Key: PLHBPVXUPXJIER-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-3-yl)propan-2-amine is an organic compound featuring a pyrazole ring attached to a propan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-3-yl)propan-2-amine typically involves the reaction of pyrazole derivatives with appropriate amine precursors. One common method involves the alkylation of pyrazole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Pyrazol-3-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Secondary amines.

    Substitution: N-alkylated pyrazole derivatives.

Scientific Research Applications

2-(1H-Pyrazol-3-yl)propan-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-3-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1H-Pyrazol-3-ylmethanamine
  • 2-(1H-Pyrazol-1-yl)ethanamine
  • 3-(1H-Pyrazol-4-yl)propan-1-amine

Comparison: 2-(1H-Pyrazol-3-yl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)propan-2-amine

InChI

InChI=1S/C6H11N3/c1-6(2,7)5-3-4-8-9-5/h3-4H,7H2,1-2H3,(H,8,9)

InChI Key

PLHBPVXUPXJIER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=NN1)N

Origin of Product

United States

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